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Compound of Interest

Compound Name: 3-Chloro-4-cyanopyridine

Cat. No.: B017897 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-4-
cyanopyridine (CAS: 68325-15-5), a key heterocyclic building block in the development of

pharmaceutical and agrochemical agents.[1][2] The structural elucidation of such molecules is

paramount, and a multi-technique spectroscopic approach provides a definitive and robust

analytical workflow. This document synthesizes data from mass spectrometry with predictive

analyses for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a

comprehensive characterization grounded in first principles and comparative data.

Molecular Structure and Analytical Overview
3-Chloro-4-cyanopyridine is a disubstituted pyridine ring with the molecular formula C₆H₃ClN₂

and a molecular weight of 138.55 g/mol .[3] The strategic placement of an electron-withdrawing

cyano group and a halogen atom on the pyridine core creates a unique electronic environment,

which is reflected in its spectroscopic signature. Our analysis will proceed by first confirming

the molecular mass and elemental composition via mass spectrometry, followed by a functional

group analysis using infrared spectroscopy, and culminating in a detailed proton and carbon

environment mapping through nuclear magnetic resonance spectroscopy.

The analytical workflow is a self-validating system. Mass spectrometry provides the molecular

formula, which sets the constraints for NMR and IR interpretation. The functional groups

identified by IR must be consistent with the carbon and proton environments observed in the

NMR spectra. This integrated approach ensures high confidence in the final structural

assignment.
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Caption: Integrated workflow for the spectroscopic characterization of 3-chloro-4-
cyanopyridine.

Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of molecular formula determination. For 3-chloro-4-
cyanopyridine, electron ionization (EI) is a standard method.

Expected Data & Interpretation: The primary observation in the mass spectrum is the molecular

ion peak (M⁺). A GC-MS analysis has confirmed the molecular ion peak to be at a mass-to-
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charge ratio (m/z) of 138.[1] This is in excellent agreement with the calculated molecular weight

of the compound (C₆H₃ClN₂).

A critical validation feature for chlorine-containing compounds is the presence of the M+2 peak.

Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum

will exhibit a distinct isotopic cluster for the molecular ion. We expect to see a peak at m/z 138

(corresponding to the molecule with ³⁵Cl) and a peak at m/z 140 (for the ³⁷Cl isotopologue) with

a relative intensity ratio of approximately 3:1. The presence of this M/M+2 cluster is definitive

proof of a single chlorine atom in the molecule.

Fragmentation Pattern: The fragmentation of the pyridine ring is influenced by the substituents.

A common and energetically favorable fragmentation pathway is the loss of the chlorine radical,

which would result in a significant fragment ion:

[M - Cl]⁺: Loss of a chlorine atom (35 Da) from the molecular ion would yield a fragment at

m/z 103. This fragment, the cyanopyridinium cation, is expected to be a prominent, if not the

base, peak in the spectrum due to its stability.[4]

Infrared (IR) Spectroscopy
While a publicly archived experimental spectrum was not located for this specific compound,

the expected IR absorption frequencies can be reliably predicted based on the functional

groups present in the molecule.[5] These predictions are derived from established spectra-

structure correlations.[6][7]

Predicted Absorptions & Mechanistic Insight: The IR spectrum provides a rapid and

unambiguous confirmation of key functional groups. The vibrational frequencies of bonds are

dictated by the mass of the bonded atoms and the bond strength, which is modulated by the

electronic environment.

C≡N Stretch: The nitrile group has a very strong, sharp absorption. For aromatic nitriles, this

band typically appears in the 2240-2220 cm⁻¹ region.[8] Its high intensity is due to the large

change in dipole moment during the stretching vibration.

Aromatic C-H Stretch: The stretching of C-H bonds on the pyridine ring will result in one or

more sharp bands of medium intensity appearing just above 3000 cm⁻¹, typically in the

3100-3050 cm⁻¹ range.
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Aromatic Ring (C=C and C=N) Stretches: The pyridine ring itself gives rise to a series of

characteristic skeletal vibrations. These typically appear as multiple bands in the 1600-1400

cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch will produce a strong band in the fingerprint region,

typically between 850-550 cm⁻¹. The exact position can be variable, but its presence is

expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the

chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. As with the IR data,

specific experimental spectra were not available in public databases. The following analysis is

a prediction based on fundamental principles of chemical shifts and coupling constants,

informed by data from analogous substituted pyridines.[9]

¹H NMR Spectroscopy
The 3-chloro-4-cyanopyridine molecule has three aromatic protons in distinct chemical

environments, and thus, three signals are expected in the ¹H NMR spectrum.

Predicted Chemical Shifts & Coupling: The chemical shifts (δ) are influenced by the electron

density around the proton. The electronegative nitrogen atom and the electron-withdrawing

chloro and cyano groups will deshield the ring protons, shifting their signals downfield.

H-2 (proton at C2): This proton is adjacent to the ring nitrogen and is expected to be the

most downfield signal, likely appearing around δ 8.8-9.0 ppm. It will appear as a singlet or a

very finely split doublet due to a small four-bond coupling to H-5.

H-6 (proton at C6): This proton is also adjacent to the nitrogen atom but is further from the

electron-withdrawing groups. It is expected to be the second most downfield proton, likely in

the range of δ 8.6-8.8 ppm. It will appear as a doublet, coupled to H-5.

H-5 (proton at C5): This proton is ortho to the C-Cl bond and meta to the nitrogen. It is

expected to be the most upfield of the three, likely around δ 7.6-7.8 ppm. It will appear as a

doublet, coupled to H-6.
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¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. As 3-
chloro-4-cyanopyridine has no plane of symmetry, all six carbon atoms are chemically non-

equivalent and six distinct signals are expected.

Predicted Chemical Shifts: The chemical shifts are highly dependent on hybridization and the

electronegativity of attached atoms.[10]

Quaternary Carbons (C-3, C-4): These carbons, which do not bear any protons, will typically

show weaker signals.

C-3 (bearing Cl): The direct attachment of the electronegative chlorine atom will shift this

carbon downfield. Its signal is expected in the δ 145-155 ppm range.

C-4 (bearing CN): This carbon is part of the aromatic system and attached to the nitrile

group. Its signal is expected to be significantly upfield relative to C-3, likely in the δ 115-

125 ppm range.

Nitrile Carbon (-C≡N): The carbon of the cyano group itself is also NMR active and typically

appears as a weak signal in the δ 115-120 ppm region.

Protonated Carbons (C-2, C-5, C-6):

C-2 and C-6: These carbons are adjacent to the highly electronegative nitrogen atom and

will be the most downfield of the protonated carbons, appearing in the δ 150-160 ppm

region.

C-5: This carbon is the furthest from the nitrogen and is expected to be the most upfield of

the ring carbons, likely appearing around δ 125-135 ppm.

Summary of Spectroscopic Data
The following table summarizes the key experimental and predicted spectroscopic data for the

structural confirmation of 3-chloro-4-cyanopyridine.
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Technique Feature
Expected/Observed

Value
Interpretation

Mass Spec. Molecular Ion (M⁺) m/z 138[1]
Confirms Molecular

Weight (C₆H₃³⁵ClN₂)

Isotopic Peak (M+2)
m/z 140 (approx. 33%

of M⁺)

Confirms presence of

one Chlorine atom

Key Fragment m/z 103
Loss of Chlorine ([M-

Cl]⁺)

IR Spec. Nitrile Stretch (C≡N)
~2230 cm⁻¹

(Predicted)

Strong, sharp peak

indicating nitrile group

Aromatic C-H Stretch
>3000 cm⁻¹

(Predicted)

Indicates C-H bonds

on an aromatic ring

Ring C=C/C=N

Stretch

1600-1400 cm⁻¹

(Predicted)

Pyridine ring skeletal

vibrations

¹H NMR H-2
δ ~8.9 ppm (s)

(Predicted)

Proton adjacent to

ring Nitrogen

H-6
δ ~8.7 ppm (d)

(Predicted)

Proton adjacent to

ring Nitrogen

H-5
δ ~7.7 ppm (d)

(Predicted)

Proton ortho to

Chlorine

¹³C NMR C-2, C-6
δ 150-160 ppm

(Predicted)

Carbons adjacent to

ring Nitrogen

C-3
δ 145-155 ppm

(Predicted)

Carbon bearing

Chlorine atom

C-5
δ 125-135 ppm

(Predicted)

CH carbon furthest

from Nitrogen

C-4
δ 115-125 ppm

(Predicted)

Carbon bearing

Cyano group
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-C≡N
δ 115-120 ppm

(Predicted)
Nitrile carbon

Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are

recommended for the acquisition of spectroscopic data for solid samples like 3-chloro-4-
cyanopyridine.

Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

such as dichloromethane or ethyl acetate.

Injection: Inject 1 µL of the solution into a gas chromatograph (GC) equipped with a standard

non-polar column (e.g., DB-5ms).

GC Method: Use a temperature program starting at 50°C, holding for 1 minute, then ramping

at 10-20°C/min to 250°C.

MS Acquisition: Couple the GC outlet to an electron ionization (EI) mass spectrometer.

Acquire data in full scan mode over a mass range of m/z 40-400. The ionization energy

should be set to a standard 70 eV.

Infrared Spectroscopy (FT-IR)

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid

samples. Place a small amount of the solid powder directly onto the ATR crystal (typically

diamond or germanium).

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a minimum

of 16 scans to improve the signal-to-noise ratio.

Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.
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NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument for optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a 30-45

degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

(e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. Use a

relaxation delay of 2-5 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical

shift scale to the TMS signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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